molecular formula C16H22N2O3S B6798791 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6798791
M. Wt: 322.4 g/mol
InChI Key: IXTSFURYSUZWJH-UHFFFAOYSA-N
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Description

2-(7-oxabicyclo[221]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic oxabicycloheptane ring and the thiazole ring, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired structures under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s bicyclic structure may allow it to fit into binding sites with high specificity, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic and thiazole-containing molecules, such as:

  • 2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
  • N-(5-(oxan-4-yl)-1,3-thiazol-2-yl)acetamide
  • 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

What sets 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide apart is its combination of the bicyclic oxabicycloheptane ring and the thiazole ring, which may confer unique chemical and biological properties. This structural uniqueness could translate into distinct reactivity and specificity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-15(8-11-7-12-1-2-13(11)21-12)18-16-17-9-14(22-16)10-3-5-20-6-4-10/h9-13H,1-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTSFURYSUZWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CC(=O)NC3=NC=C(S3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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